2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide
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Overview
Description
2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsThe pyridine ring is then sulfonated, and the methoxyphenyl group is attached through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methoxyphenyl ring .
Scientific Research Applications
2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the sulfonamide group, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(aminocarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide
- 2-[4-(hydrazinocarbonyl)piperidin-1-yl]-N-(4-methylphenyl)pyridine-3-sulfonamide
Uniqueness
2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinocarbonyl group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds .
Properties
IUPAC Name |
2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-27-15-6-4-14(5-7-15)22-28(25,26)16-3-2-10-20-17(16)23-11-8-13(9-12-23)18(24)21-19/h2-7,10,13,22H,8-9,11-12,19H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTLIYAGRQLKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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